Cas no 34241-86-6 (1,3-Bis(phenyl)-ethenyl-benzene)
1,3-Bis(phenyl)-ethenyl-benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-bis(1-phenylethenyl)-
- 1,3-di[(phenyl)-ethenyl]-benzene
- A902240
- AKOS025296177
- 1,3-Bis[(phenyl)-ethenyl]-benzene
- 34241-86-6
- 1,3-bis(1-phenylethenyl)benzene
- 1,3-bis(1-phenylvinyl)benzene
- M-Bis-(1-Phenylethenyl) Benzene
- YVWBWDZQFGXBOT-UHFFFAOYSA-N
- DTXSID7067825
- 1,3-Bis(phenyl)-ethenyl-benzene
-
- Inchi: 1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2
- InChI Key: YVWBWDZQFGXBOT-UHFFFAOYSA-N
- SMILES: C1(C=CC=C(C(=C)C2C=CC=CC=2)C=1)C(=C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 282.141
- Monoisotopic Mass: 282.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.029
- Boiling Point: 425.6°Cat760mmHg
- Flash Point: 207°C
1,3-Bis(phenyl)-ethenyl-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B015974-1g |
1,3-Bis[(phenyl)-ethenyl]-benzene |
34241-86-6 | 1g |
$ 620.00 | 2022-06-07 | ||
| TRC | B015974-2.5g |
1,3-Bis[(phenyl)-ethenyl]-benzene |
34241-86-6 | 2.5g |
$ 1005.00 | 2022-06-07 | ||
| TRC | B015974-5g |
1,3-Bis[(phenyl)-ethenyl]-benzene |
34241-86-6 | 5g |
$ 2060.00 | 2022-06-07 |
1,3-Bis(phenyl)-ethenyl-benzene Related Literature
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Moritz Meier-Merziger,Marcel Fickenscher,Frank Hartmann,Bj?rn Kuttich,Tobias Kraus,Markus Gallei,Holger Frey Polym. Chem. 2023 14 2820
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Zhenhua Ju,Junpo He Chem. Commun. 2014 50 8480
Additional information on 1,3-Bis(phenyl)-ethenyl-benzene
Benzene, 1,3-bis(1-phenylethenyl)- (CAS No. 34241-86-6): Properties, Applications, and Market Insights
Benzene, 1,3-bis(1-phenylethenyl)- (CAS No. 34241-86-6), also known as 1,3-bis(1-phenylethenyl)benzene, is a specialized organic compound with a unique molecular structure. This aromatic hydrocarbon features two phenylethenyl groups attached to a benzene ring at the 1 and 3 positions, making it a valuable intermediate in various chemical syntheses. Researchers and industries are increasingly interested in this compound due to its potential applications in advanced materials and specialty chemicals.
The compound's molecular formula is C22H18, with a molecular weight of 282.38 g/mol. Its structure combines the stability of aromatic benzene rings with the reactivity of vinyl groups, offering interesting possibilities for further chemical modifications. Recent studies have explored its use in creating novel polymeric materials with enhanced thermal stability and optical properties, addressing current market demands for high-performance materials in electronics and coatings.
One of the most promising applications of Benzene, 1,3-bis(1-phenylethenyl)- lies in the development of advanced organic semiconductors. With the growing focus on flexible electronics and organic photovoltaics, researchers are investigating how this compound's conjugated system might contribute to improved charge transport properties. The compound's ability to form extended π-conjugated systems when polymerized makes it particularly interesting for these emerging technologies.
In the field of material science, this compound has shown potential as a building block for cross-linked polymers with tunable mechanical properties. The presence of two reactive vinyl groups allows for various polymerization strategies, enabling the creation of materials with specific characteristics tailored for different industrial applications. This versatility aligns well with current trends toward customizable and sustainable materials.
The synthesis of Benzene, 1,3-bis(1-phenylethenyl)- typically involves condensation reactions starting from appropriate aromatic precursors. Recent advancements in green chemistry approaches have focused on optimizing these synthetic routes to improve yields while reducing environmental impact. These developments respond to increasing industry requirements for more sustainable chemical processes.
From a commercial perspective, the demand for specialized intermediates like Benzene, 1,3-bis(1-phenylethenyl)- is growing steadily. The compound finds niche applications in the production of high-value specialty chemicals used in electronics, advanced coatings, and performance materials. Market analysts note particular interest from the Asia-Pacific region, where rapid technological advancements are driving demand for innovative chemical solutions.
Quality control and characterization of Benzene, 1,3-bis(1-phenylethenyl)- typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure product purity and confirm molecular structure. These rigorous quality standards are essential for applications in sensitive industries like electronics and pharmaceuticals.
Storage and handling of Benzene, 1,3-bis(1-phenylethenyl)- require standard chemical safety precautions. While not classified as hazardous under normal conditions, proper storage in airtight containers away from strong oxidizers is recommended to maintain product stability. These handling considerations are typical for most organic compounds of similar structure and reactivity.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of Benzene, 1,3-bis(1-phenylethenyl)-, particularly in applications related to organic electronics and functional materials. This trend indicates the compound's potential importance in future technological developments and underscores the need for continued research into its properties and applications.
For researchers interested in working with Benzene, 1,3-bis(1-phenylethenyl)-, several commercial suppliers offer the compound in various quantities and purity grades. The availability of this chemical has improved in recent years as its potential applications have become more recognized in the scientific community. Current pricing reflects its status as a specialty chemical with emerging applications.
The environmental profile of Benzene, 1,3-bis(1-phenylethenyl)- is an area of ongoing study. Preliminary ecotoxicological data suggest typical biodegradation patterns for aromatic compounds of this class, but comprehensive life cycle assessments are still needed. These studies are becoming increasingly important as industries seek to balance performance requirements with environmental responsibility.
Looking forward, the scientific community anticipates expanding applications for Benzene, 1,3-bis(1-phenylethenyl)- as research into its properties continues. The compound's unique structural features and reactivity profile position it well for potential uses in emerging technologies, particularly those requiring tailored organic materials with specific electronic or optical characteristics.
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